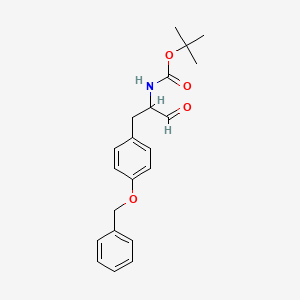

Boc-Tyr(Bzl)-aldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Tyr(Bzl)-aldehyde is a useful research compound. Its molecular formula is C21H25NO4 and its molecular weight is 355.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Scientific Research Applications

Boc-Tyr(Bzl)-aldehyde finds utility in various scientific domains:

- Peptide Synthesis : It serves as a building block for synthesizing peptides and proteins. The protective groups allow for the stepwise assembly of peptides without interference from reactive sites on the tyrosine residue.

- Drug Development : The compound acts as an intermediate in synthesizing pharmaceutical agents, particularly those targeting neurological disorders due to its structural resemblance to biologically active molecules.

- Bioconjugation : It is utilized in modifying biomolecules for applications such as drug delivery systems and diagnostic tools.

Recent studies have highlighted various biological activities associated with this compound:

- Antioxidant Activity : Derivatives exhibit antioxidant properties that help mitigate oxidative stress, potentially beneficial in treating oxidative stress-related conditions.

- Neuroprotective Effects : Research indicates potential neuroprotective effects, making it a candidate for therapies targeting neurodegenerative diseases.

- Opioid Receptor Interaction : Modifications to the tyrosine structure can enhance binding affinity at opioid receptors, suggesting possible analgesic applications.

Synthetic Routes and Yields

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Oxidation of Boc-Tyr(Bzl)-alcohol | 85% | Utilizes TEMPO oxidation method |

| Direct formylation | 70% | Less favored due to side reactions |

Case Studies

- Neuroprotective Study : In a rat model of Parkinson's disease, administration of this compound demonstrated significant improvements in motor functions and reduced dopaminergic neuron loss compared to control groups.

- Opioid Receptor Binding Study : In vitro assays revealed moderate binding affinity for mu-opioid receptors, indicating potential as a lead compound for analgesic drug development.

- Antioxidant Activity Assessment : DPPH radical scavenging assays showed that this compound effectively reduced oxidative stress markers in neuronal cell cultures.

Research Findings

Recent investigations have focused on modifying this compound to enhance its biological properties:

- Glycosylation Effects : Glycosylated derivatives may improve metabolic stability while retaining biological activity.

- Structure-Activity Relationship (SAR) : Specific substitutions on the aromatic ring significantly alter receptor binding profiles and biological efficacy.

特性

分子式 |

C21H25NO4 |

|---|---|

分子量 |

355.4 g/mol |

IUPAC名 |

tert-butyl N-[1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate |

InChI |

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24) |

InChIキー |

SLSOSKGFUOFMCP-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O |

配列 |

X |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。